molecular formula C15H12F4N2O4S B1227343 ML042

ML042

Cat. No.: B1227343
M. Wt: 392.3 g/mol
InChI Key: YSZZSESTGDKXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Doxycycline Monohydrate is synthesized through a semi-synthetic process starting from oxytetracycline. The process involves several steps, including hydroxylation, methylation, and cyclization reactions . The key steps are:

    Hydroxylation: Oxytetracycline undergoes hydroxylation to form 5-hydroxy-oxytetracycline.

    Methylation: The hydroxylated intermediate is then methylated to form 6-methyl-5-hydroxy-oxytetracycline.

    Cyclization: The final step involves cyclization to form Doxycycline Monohydrate.

Industrial Production Methods

Industrial production of Doxycycline Monohydrate involves large-scale fermentation processes followed by chemical modifications. The fermentation process uses specific strains of Streptomyces bacteria to produce oxytetracycline, which is then chemically modified to produce Doxycycline Monohydrate .

Chemical Reactions Analysis

Types of Reactions

Doxycycline Monohydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen. Light exposure can also catalyze oxidation.

    Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.

    Substitution: Substitution reactions often require specific catalysts and solvents to proceed efficiently.

Major Products

The major products formed from these reactions include various degradation products, such as epimers and hydroxylated derivatives .

Mechanism of Action

Doxycycline Monohydrate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal A site. This action blocks the addition of amino acids to the growing polypeptide chain, effectively halting protein synthesis . Additionally, Doxycycline Monohydrate has anti-inflammatory properties and can inhibit matrix metalloproteinases .

Properties

Molecular Formula

C15H12F4N2O4S

Molecular Weight

392.3 g/mol

IUPAC Name

ethyl 2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylacetate

InChI

InChI=1S/C15H12F4N2O4S/c1-2-25-13(22)8-26(23,24)14-20-11(7-12(21-14)15(17,18)19)9-3-5-10(16)6-4-9/h3-7H,2,8H2,1H3

InChI Key

YSZZSESTGDKXTF-UHFFFAOYSA-N

SMILES

CCOC(=O)CS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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